molecular formula C13H24O7 B1149266 Methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate CAS No. 114743-85-0

Methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate

Cat. No. B1149266
CAS RN: 114743-85-0
M. Wt: 292.32546
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves meticulous organic synthesis techniques to ensure the desired stereochemistry. For example, the synthesis and crystal structure of related dioxolane derivatives have been reported, showing the importance of controlling stereochemistry during synthesis. These processes often involve multi-step reactions, including protection and deprotection steps, to achieve the desired compound with high purity and yield (Li, Wang, & Chen, 2001).

Molecular Structure Analysis

Molecular structure determination, often through X-ray crystallography, provides insights into the compound's configuration and conformation. Studies on related compounds have revealed complex dioxolane ring systems and detailed stereochemistry, crucial for understanding the compound's interactions and reactivity (Makaev, Radul, Gdanets, Malinovskii, & Gudima, 2006).

Chemical Reactions and Properties

Chemical reactions involving compounds with dioxolane groups can be diverse, including transformations under basic conditions leading to various products depending on the applied base. Such reactions highlight the compound's reactivity and potential for chemical modifications (Ivanova, Valiullina, Shitikova, & Miftakhov, 2006).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are influenced by the compound's molecular structure. For similar compounds, detailed analyses provide insights into their behavior in different conditions and solvents, which is essential for their application in synthesis and material science (Lee & Park, 2002).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further transformations, are central to understanding the compound's utility in broader chemical contexts. Studies have detailed the synthesis and properties of related compounds, shedding light on their versatile chemistry (Percino & Hernández, 2007).

Scientific Research Applications

Synthesis and Structural Elucidation

The synthesis of related dioxolane derivatives has been explored in studies, emphasizing the versatility of these compounds in organic synthesis. Ivanova et al. (2006) described uncommon transformations of a methyl tetrahydrofurylacetate derivative under treatment with bases, resulting in different products depending on the base applied, showcasing the compound's reactivity and potential for generating diverse structures (Ivanova, Valiullina, Shitikova, & Miftakhov, 2006). Carreras et al. (2010) reported the synthesis of a benzyloxymethyl dioxolane derivative, highlighting its significance in synthetic chemistry (Carreras, Garcí, Martí, Tonn, & Dí, 2010).

Applications in Polymerization and Material Science

The potential of dioxolane derivatives in polymerization and material science has been demonstrated. Mori, Hirao, and Nakahama (1994) explored the anionic polymerization of a dioxolane methacrylate derivative, leading to living polymers, which upon hydrolysis produced water-soluble polymers, indicating their utility in creating responsive or degradable polymeric materials (Mori, Hirao, & Nakahama, 1994).

Chemical Transformations and Reactions

The study by Bohman et al. (2011) on volatiles from Triatoma species revealed the identification of new natural dioxolane products, illustrating the compound's relevance in natural product chemistry and potential applications in understanding chemical ecology (Bohman, Tröger, Franke, Lorenzo, Francke, & Unelius, 2011).

Enantioselective Synthesis and Chirality

Research has also focused on the enantioselective synthesis of dioxolane derivatives, highlighting their importance in asymmetric synthesis. Yakura et al. (1999) discussed the dirhodium(II)-catalyzed C-H insertion reaction for synthesizing an optically active cyclopentane, demonstrating the use of dioxolane derivatives in achieving stereocontrol in organic synthesis (Yakura, Ueki, Kitamura, Tanaka, Nameki, & Ikeda, 1999).

properties

IUPAC Name

methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O7/c1-12(2)17-6-7(18-12)9-10(8(14)11(15)16-5)20-13(3,4)19-9/h7-10,14H,6H2,1-5H3/t7-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXJGIPSUNBIQE-ZYUZMQFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(OC(O2)(C)C)C(C(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)[C@H](C(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.